1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1)
CAS No.: 38160-05-3
Cat. No.: VC13369646
Molecular Formula: C16H22ClN3O3
Molecular Weight: 339.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38160-05-3 |
|---|---|
| Molecular Formula | C16H22ClN3O3 |
| Molecular Weight | 339.82 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C16H21N3O3.ClH/c1-22-14-4-2-13(3-5-14)19-11-12(10-15(19)20)16(21)18-8-6-17-7-9-18;/h2-5,12,17H,6-11H2,1H3;1H |
| Standard InChI Key | IRVAHYWJVFSIKP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, reflects its intricate structure (Table 1). The pyrrolidin-2-one ring serves as the central scaffold, with substituents at the 1- and 4-positions contributing to its stereoelectronic profile. The 4-methoxyphenyl group introduces aromaticity and potential π-π interactions, while the piperazine-1-carbonyl moiety enhances solubility and provides sites for hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂ClN₃O₃ |
| Molecular Weight | 339.82 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
| Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl |
| InChI Key | IRVAHYWJVFSIKP-UHFFFAOYSA-N |
The hydrochloride salt form improves stability and bioavailability, a common strategy in drug design to enhance pharmacokinetic properties.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) involves multi-step organic reactions, typically commencing with the formation of the pyrrolidin-2-one core. A plausible route involves:
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Condensation Reaction: Reaction between 4-methoxyaniline and a γ-keto acid derivative to form the pyrrolidinone ring via cyclization.
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Carbonylation: Introduction of the piperazine-1-carbonyl group using phosgene or a safer equivalent like triphosgene, followed by reaction with piperazine under controlled conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt, purified via recrystallization or chromatography.
Industrial-scale production would optimize these steps for yield and purity, potentially employing continuous flow chemistry to enhance efficiency.
| Compound | Substituents | Hypothesized Activity |
|---|---|---|
| 1-(4-Methoxyphenyl) derivative | 4-Methoxyphenyl, Piperazine | Neurotransmitter modulation |
| 1-(Phenyl) derivative | Phenyl, Morpholine | Antibacterial |
| 1-(2-Thienyl) derivative | Thiophene, Piperidine | Anticancer |
This table illustrates how substituent variations influence biological targeting, underscoring the importance of the 4-methoxyphenyl-piperazine combination in the subject compound.
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